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Allyl uridine-triphosphate -

Allyl uridine-triphosphate

Catalog Number: EVT-1594232
CAS Number:
Molecular Formula: C12H19N2O15P3
Molecular Weight: 524.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Allyl-UTP is an organic triphosphate formed by condensation between the gamma-phospho group of uridine 5'-triphosphate and allyl alcohol. It derives from an allyl alcohol and an UTP.
Overview

Allyl uridine-triphosphate is a modified nucleotide that plays a significant role in molecular biology, particularly in the synthesis and labeling of RNA and DNA. This compound is derived from uridine triphosphate, with an allyl group incorporated into its structure, enhancing its reactivity and utility in various biochemical applications. The incorporation of the allyl group allows for selective labeling of nucleic acids, facilitating studies in gene expression and molecular diagnostics.

Source and Classification

Allyl uridine-triphosphate can be synthesized from uridine triphosphate through various chemical methods, including palladium-catalyzed reactions and other synthetic pathways. It falls under the classification of nucleoside triphosphates, which are essential building blocks for RNA synthesis. These compounds are categorized based on their structural components: a ribose sugar, a nitrogenous base (uridine), and three phosphate groups.

Synthesis Analysis

Methods

The synthesis of allyl uridine-triphosphate typically involves several key steps:

  1. Regioselective Iodination: The initial step often includes iodination of uridine or its derivatives using N-iodosuccinimide.
  2. Palladium-Catalyzed Heck Coupling: Following iodination, the allylamine is introduced through a palladium-catalyzed Heck coupling reaction. This method has been shown to yield high-purity products while avoiding toxic reagents like mercuric compounds .
  3. Triphosphorylation: The final step involves converting the resulting nucleoside into its triphosphate form using phospho-tris-triazolides or similar phosphorylating agents .

Technical Details

The synthesis requires careful control of reaction conditions to maximize yield and purity. The use of palladium catalysts is particularly advantageous due to their efficiency in facilitating carbon-nitrogen bond formation without introducing unwanted byproducts.

Molecular Structure Analysis

Structure

The molecular structure of allyl uridine-triphosphate consists of:

  • Ribose Sugar: A five-carbon sugar that forms the backbone.
  • Nitrogenous Base: Uracil, which is part of the nucleoside.
  • Triphosphate Group: Three phosphate groups attached to the 5' position of the ribose.

Data

The molecular formula for allyl uridine-triphosphate is generally represented as C₁₄H₁₈N₃O₉P₃. The presence of the allyl group enhances its reactivity, making it suitable for various biochemical applications.

Chemical Reactions Analysis

Reactions

Allyl uridine-triphosphate participates in several key reactions:

  1. Incorporation into RNA: It can be incorporated into RNA strands during transcription processes, providing a reactive site for further modifications.
  2. Labeling Reactions: The allyl group allows for subsequent chemical reactions with fluorescent dyes or other labeling agents, enabling detection and analysis of nucleic acids .

Technical Details

The incorporation efficiency of allyl uridine-triphosphate into RNA is comparable to that of standard nucleotides, making it an effective tool for labeling without significantly disrupting normal polymerization processes .

Mechanism of Action

Process

The mechanism by which allyl uridine-triphosphate functions involves:

  1. Enzymatic Incorporation: During RNA synthesis, enzymes such as RNA polymerases incorporate allyl uridine-triphosphate into growing RNA chains.
  2. Post-synthesis Modification: After incorporation, the allyl group can undergo deprotection or coupling reactions to attach various tags or labels for detection purposes.

Data

Studies have shown that the incorporation rate of allyl uridine-triphosphate can achieve efficiencies exceeding 95% under optimized conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic phosphate groups.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high pH or temperature).
  • Reactivity: The allyl group enhances reactivity towards electrophiles, facilitating labeling reactions.

Relevant data includes melting points and solubility coefficients which are crucial for handling and storage.

Applications

Allyl uridine-triphosphate has several scientific uses:

  1. RNA Labeling: Used extensively in molecular biology for labeling RNA during synthesis, allowing for tracking and quantification.
  2. Gene Expression Studies: Facilitates the study of gene expression through cDNA synthesis and microarray applications .
  3. Diagnostic Tools: Employed in various diagnostic assays due to its ability to incorporate fluorescent tags without radioactive materials .
Introduction to Allyl Uridine-Triphosphate in Biochemical Research

Allyl uridine-triphosphate represents a class of chemically modified nucleotides that have become indispensable tools in molecular biology and synthetic biochemistry. These compounds feature allyl functional groups—a three-carbon propene moiety (-CH₂-CH=CH₂)—attached at strategic positions on the uridine triphosphate (UTP) framework, enabling precise control over nucleic acid synthesis, labeling, and analysis. Unlike canonical nucleotides, allyl-modified UTP derivatives exhibit tailored reactivity and controlled polymerase incorporation, making them essential for advanced applications ranging from next-generation sequencing to enzymatic oligonucleotide synthesis. Their development reflects a broader trend toward precision molecular tools that combine the specificity of enzymatic processes with the versatility of synthetic chemistry, thereby addressing critical limitations in conventional nucleic acid manipulation techniques. This section systematically examines the chemical foundations, historical trajectory, and functional significance of these specialized biomolecules.

Nomenclature and Structural Analogues in Nucleotide Chemistry

The term "allyl uridine-triphosphate" encompasses distinct molecular entities differentiated by modification sites and functional properties. Two primary variants dominate biochemical applications: 3'-O-allyl-UTP and 5-(3-aminoallyl)-UTP (aa-UTP). In 3'-O-allyl-UTP, an allyl ether group is attached to the 3' hydroxyl of the ribose sugar (C₃'-O-CH₂-CH=CH₂), sterically blocking polymerase-mediated phosphodiester bond formation at this position. This modification converts the nucleotide into a reversible terminator, permitting single-nucleotide additions during enzymatic synthesis [3] [10]. In contrast, 5-aminoallyl-UTP features an allylamine modification at the C5 position of the uracil ring (C₅-NH-CH₂-CH=CH₂), preserving polymerase incorporation efficiency while introducing a primary aliphatic amine (-NH₂) for post-synthetic conjugation [1] [5]. This amine group exhibits higher reactivity toward N-hydroxysuccinimide (NHS) esters compared to aromatic amines on nucleobases, enabling efficient fluorescent labeling without disrupting base-pairing fidelity [1] [9].

Table 1: Structural and Functional Characteristics of Allyl Uridine-Triphosphate Analogues

Compound NameModification SiteChemical StructureKey Functional PropertyPrimary Applications
3'-O-Allyl-UTPRibose (3'-O)C₁₂H₁₉N₂O₁₅P₃ (MW: 524.20 g/mol) [10]Reversible chain terminationEnzymatic RNA synthesis, SBS sequencing
5-(3-Aminoallyl)-UTP (AA-UTP)Uracil (C5)C₁₂H₂₀N₃O₁₅P₃ (MW: 539.20 g/mol) [5]Primary amine conjugation handleFluorescent labeling, microarray analysis
3'-O-Allyl-dGTP-allyl-Bodipy-FL-510Ribose + BaseNot provided in sourcesCleavable fluorophore linkageReversible terminators with detection

Additional derivatives include 3'-O-allyl-dGTP-allyl-Bodipy-FL-510, which integrates both a 3'-O-allyl blocker and a base-linked fluorophore via an allyl carbamate linker. This dual modification enables simultaneous optical detection and controlled elongation in sequencing-by-synthesis (SBS) platforms. The allyl tether can be cleaved by palladium catalysis within 30 seconds, restoring the 3'-OH group for subsequent extensions [2]. Such design innovations highlight the modularity of allyl-based modifications in creating multifunctional nucleotide reagents.

Historical Development of Modified UTP Derivatives in Molecular Biology

The evolution of allyl UTP analogues parallels advancements in non-radioactive detection and high-fidelity nucleic acid synthesis. Early nucleotide labeling relied on radioactive isotopes (³²P, ³³P), which posed significant safety and stability challenges. The first breakthrough came in 1971 with 4-thiouridine modifications, demonstrating that base alterations could enable safer detection methodologies [1]. However, these thiolated nucleotides exhibited limitations in conjugation efficiency and spectral properties. The 1990s saw the emergence of directly labeled nucleotides incorporating fluorophores like Cy3 or Cy5; however, their bulky adducts often inhibited polymerase activity, leading to biased incorporation and reduced yields in enzymatic synthesis [1] [9].

The introduction of 5-aminoallyl-UTP in the early 2000s revolutionized indirect labeling strategies. By serving as a polymerase-compatible carrier for amine-reactive dyes, aa-UTP decoupled the enzymatic incorporation step from label attachment. This approach minimized steric hindrance during transcription or cDNA synthesis, significantly improving signal intensity and reproducibility in microarray analyses [1] [5]. Concurrently, reversible terminators for DNA sequencing were being explored, culminating in the 2006 development of 3'-O-allyl-dGTP-allyl-Bodipy-FL-510. This compound established the feasibility of Pd-catalyzed deallylation for rapid removal of both fluorescent dyes and 3'-blocking groups, enabling efficient cyclic reversible termination (SBS) without cumulative yield losses [2].

Table 2: Milestones in the Development of Allyl-Modified Uridine Triphosphates

Time PeriodInnovationSignificanceKey References
19714-Thiouridine synthesisFirst non-radioactive base modification for nucleic acid labelingSecrist et al. [1]
Early 2000s5-Aminoallyl-UTP adoptionEnabled efficient post-synthetic fluorescent labeling via NHS chemistryt Hoen et al. [1]
20063'-O-allyl-dGTP-allyl-Bodipy-FL-510Demonstrated cleavable terminators for sequencing-by-synthesis [2]
2025Template-independent RNA synthesis with 3'-O-allyl-NTPsAchieved 95% coupling efficiency in enzymatic RNA oligonucleotide productionWiegand et al. [3]

The most recent paradigm shift arrived in 2025 with template-independent enzymatic RNA synthesis using 3'-O-allyl-NTPs. Leveraging engineered CID1 poly(U) polymerase mutants, this platform achieved iterative single-nucleotide additions with 95% average coupling efficiency in aqueous conditions. Critically, the 3'-O-allyl group provided efficient termination, while Pd/TPPTS (triphenylphosphine trisulfonate) enabled quantitative deblocking under biocompatible conditions—bypassing the need for harsh anhydrous deprotection used in chemical phosphoramidite synthesis [3]. This innovation marks a significant leap toward sustainable, scalable RNA manufacturing for therapeutic applications.

Role of Allyl Modifications in Nucleotide Functionality

Allyl modifications confer three principal functional enhancements to uridine triphosphates: controlled polymerization, chemoselective conjugation, and biochemical orthogonality.

  • Controlled Polymerization: The 3'-O-allyl ether group acts as a steric gatekeeper that prevents formation of the 3′-5′ phosphodiester bond. This termination is reversible under mild catalytic conditions (Pd/TPPTS, pH 7.5), restoring the native 3'-OH group without damaging the nucleic acid chain or incorporated bases [3] [10]. This property is exploited in enzymatic RNA synthesis platforms, where mutant poly(U) polymerases incorporate 3'-O-allyl-UTP with high efficiency (kcat ≈ 4 min⁻¹ for UTP analogues), followed by rapid deallylation to regenerate the primer for subsequent cycles. The aqueous compatibility of this deblocking step eliminates the need for organic solvents, significantly improving the sustainability profile of oligonucleotide production [3].

  • Chemoselective Conjugation: The primary amine in 5-aminoallyl-UTP provides a nucleophilic handle orthogonal to native functional groups in nucleic acids. At pH 8.5–9.0, this amine reacts selectively with NHS esters of fluorophores (e.g., Cy3, Cy5, Alexa Fluor dyes) to form stable amide bonds. This reaction proceeds efficiently even in the presence of aromatic amines on purine bases, owing to the higher pKa (∼10.5) and reactivity of aliphatic amines [1] [9]. Consequently, aa-UTP-labeled probes exhibit uniform labeling densities and reduced steric distortion compared to directly conjugated dyes, enhancing sensitivity in hybridization-based applications like microarray analysis and fluorescence in situ hybridization (FISH) [5].

  • Biochemical Orthogonality: Allyl tethers enable temporary functionalization without permanent nucleic acid damage. In m⁶A-SAC-seq (selective allyl chemical labeling and sequencing), the allyl group facilitates chemoenzymatic tagging of N⁶-methyladenosine (m⁶A) modifications, followed by affinity enrichment or sequencing readout. The allyl moiety's inertness toward cellular nucleophiles and compatibility with enzymatic processing (e.g., ligation, phosphorylation) make it ideal for such multi-step workflows [4]. Similarly, in reversible terminators like 3'-O-allyl-dGTP-allyl-Bodipy-FL-510, the allyl linker allows simultaneous cleavage of the fluorophore and the 3'-blocking group via a single Pd-catalyzed step, minimizing cumulative errors during SBS [2].

Table 3: Biochemical Roles of Allyl Modifications in Key Applications

Functional RoleMechanismApplication Impact
Reversible Termination3'-O-allyl blocking → Pd-catalyzed deallylationEnables enzymatic synthesis of long RNA oligonucleotides (e.g., therapeutics) [3]
Indirect Labelingaa-UTP incorporation → NHS-ester dye couplingEnhances sensitivity in microarray analysis and FISH [1] [5]
Chemoenzymatic TaggingAllyl transfer to modified bases (e.g., m⁶A)Enables single-nucleotide resolution mapping of RNA modifications [4]
Cleavable LinkersAllyl tethers to fluorophores or affinity tagsFacilitates reversible terminator sequencing and gentle probe removal [2]

These properties collectively position allyl uridine-triphosphates as versatile scaffolds for innovation across genomics, synthetic biology, and therapeutic development. Their ongoing refinement—particularly in enhancing polymerase compatibility and deallylation kinetics—continues to expand the frontiers of nucleic acid engineering.

Properties

Product Name

Allyl uridine-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(prop-2-enoxy)phosphoryl] hydrogen phosphate

Molecular Formula

C12H19N2O15P3

Molecular Weight

524.2 g/mol

InChI

InChI=1S/C12H19N2O15P3/c1-2-5-25-30(19,20)28-32(23,24)29-31(21,22)26-6-7-9(16)10(17)11(27-7)14-4-3-8(15)13-12(14)18/h2-4,7,9-11,16-17H,1,5-6H2,(H,19,20)(H,21,22)(H,23,24)(H,13,15,18)/t7-,9-,10-,11-/m1/s1

InChI Key

NNJDYOFGDCPDIN-QCNRFFRDSA-N

Canonical SMILES

C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Isomeric SMILES

C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

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